(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine
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Overview
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Benzyloxy)benzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-(Benzyloxy)benzaldehyde with 2-phenylethylamine under acidic or basic conditions.
Cyclization: The Schiff base undergoes cyclization with morpholine under controlled conditions to form the desired morpholine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxyphenylethylamines.
Scientific Research Applications
(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[4-(Methoxy)phenyl]-4-(2-phenylethyl)morpholine
- (2S)-2-[4-(Ethoxy)phenyl]-4-(2-phenylethyl)morpholine
- (2S)-2-[4-(Propoxy)phenyl]-4-(2-phenylethyl)morpholine
Uniqueness
(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920799-42-4 |
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Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2S)-4-(2-phenylethyl)-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C25H27NO2/c1-3-7-21(8-4-1)15-16-26-17-18-27-25(19-26)23-11-13-24(14-12-23)28-20-22-9-5-2-6-10-22/h1-14,25H,15-20H2/t25-/m1/s1 |
InChI Key |
WNTTZGGEIKSIBS-RUZDIDTESA-N |
Isomeric SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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